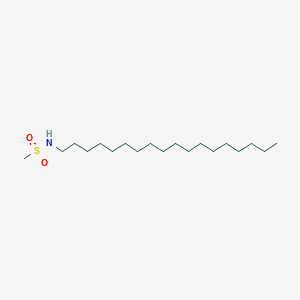

N-Octadecylmethanesulfonamide

Beschreibung

N-Octadecylmethanesulfonamide is a long-chain sulfonamide derivative characterized by an octadecyl (C18) alkyl group bonded to a methanesulfonamide functional group (-SO₂NH₂).

Eigenschaften

CAS-Nummer |

53715-26-7 |

|---|---|

Molekularformel |

C19H41NO2S |

Molekulargewicht |

347.6 g/mol |

IUPAC-Name |

N-octadecylmethanesulfonamide |

InChI |

InChI=1S/C19H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,21)22/h20H,3-19H2,1-2H3 |

InChI-Schlüssel |

SPDUFDRDENVXOB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Octadecylmethanesulfonamide can be synthesized through the reaction of octadecylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

CH3SO2Cl+C18H37NH2→CH3SO2NHC18H37+HCl

Industrial Production Methods: On an industrial scale, the synthesis of N-Octadecylmethanesulfonamide may involve continuous flow processes to ensure efficient production. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pH, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-Octadecylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Octadecylmethanesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Its long hydrophobic chain makes it useful in studying membrane interactions and protein-lipid interactions.

Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of N-Octadecylmethanesulfonamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Octanesulfonic Acid Sodium Salt (C8 Sulfonic Acid Salt)

- Structural Differences: Shorter alkyl chain (C8 vs. C18). Ionic sulfonate (-SO₃⁻Na⁺) vs. non-ionic sulfonamide (-SO₂NH₂).

- Property Implications: Solubility: The ionic nature of octanesulfonic acid sodium salt enhances water solubility, whereas N-Octadecylmethanesulfonamide’s long alkyl chain and non-ionic group render it hydrophobic. Applications: Sulfonic acid salts are widely used as detergents or electrolytes, contrasting with sulfonamides, which may serve as stabilizers or surfactants in non-polar media .

1-Octanol (C8 Alcohol)

- Structural Differences :

- Shorter chain (C8 vs. C18).

- Hydroxyl (-OH) vs. sulfonamide (-SO₂NH₂) functional group.

- Property Implications: Polarity: 1-Octanol’s hydroxyl group provides moderate polarity, making it a common solvent. Melting Point: The longer C18 chain in N-Octadecylmethanesulfonamide likely increases its melting point compared to 1-octanol (-16°C) .

Octyldodecanol (Branched C20 Alcohol)

- Structural Differences :

- Branched C20 chain vs. linear C18 chain.

- Hydroxyl (-OH) vs. sulfonamide (-SO₂NH₂).

- Property Implications: Solubility: Branched chains reduce crystallinity, enhancing solubility in oils. N-Octadecylmethanesulfonamide’s linear chain may favor crystalline solid formation. Applications: Octyldodecanol is used in cosmetics as an emollient, while sulfonamides may prioritize industrial applications due to thermal stability .

Limitations of Available Data

The provided evidence lacks direct comparative studies or quantitative data (e.g., melting points, solubility, toxicity) for N-Octadecylmethanesulfonamide.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.